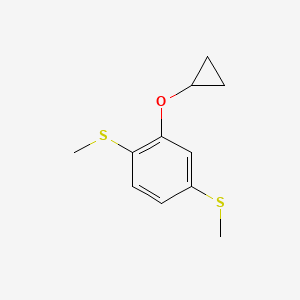
(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C11H14OS2 It features a phenylene ring substituted with two methylsulfane groups and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) typically involves the reaction of 2-cyclopropoxy-1,4-dibromobenzene with sodium methylthiolate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by methylsulfane groups.
Industrial Production Methods
While specific industrial production methods for (2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The methylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfane groups can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropoxy-1,3-phenylene)bis(methylsulfane): Similar structure but with different substitution pattern on the phenylene ring.
(2-Fluoro-1,4-phenylene)bis(methylsulfane): Contains a fluorine atom instead of a cyclopropoxy group.
(2-Chloro-1,4-phenylene)bis(methylsulfane): Contains a chlorine atom instead of a cyclopropoxy group.
Uniqueness
(2-Cyclopropoxy-1,4-phenylene)bis(methylsulfane) is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H14OS2 |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-cyclopropyloxy-1,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C11H14OS2/c1-13-9-5-6-11(14-2)10(7-9)12-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
UIHFNLFOWKFXHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


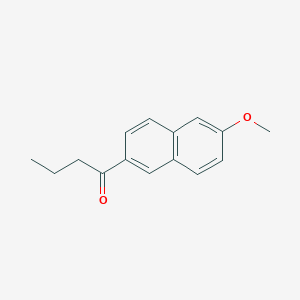
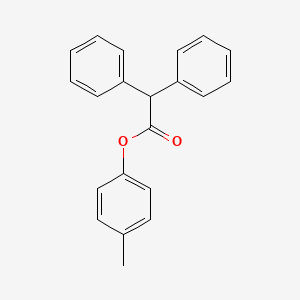
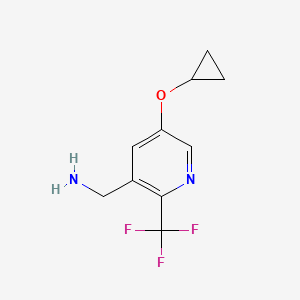
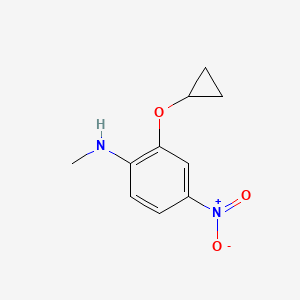
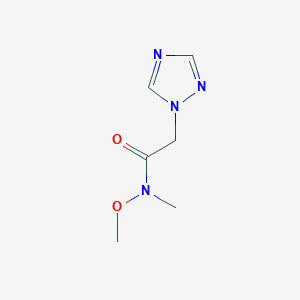
![propyl 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzoate](/img/structure/B14812614.png)
![3,4-dimethyl-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14812621.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanamide](/img/structure/B14812629.png)
![12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid](/img/structure/B14812630.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B14812635.png)
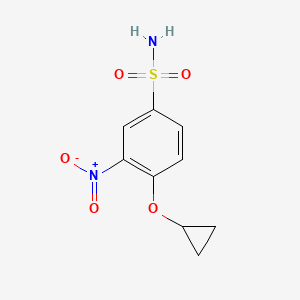
![methyl 8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate](/img/structure/B14812642.png)


